4-Bromo-2,5-dimethoxybenzoic acid (CAS 35458-39-0) is a highly functionalized, regiochemically pure halogenated aromatic building block. Characterized by its para-disposed carboxylic acid and bromine functionalities flanked by electron-donating methoxy groups, it serves as a critical bifunctional scaffold in advanced organic synthesis, materials science, and medicinal chemistry. Its primary procurement value lies in its dual capacity for standard peptide coupling at the carboxylate terminus and palladium-catalyzed cross-coupling at the 4-bromo position, enabling the construction of rigid molecular rods, specialized MALDI matrices, and complex active pharmaceutical ingredients without the need for intermediate halogenation steps [1].
Attempting to substitute 4-bromo-2,5-dimethoxybenzoic acid with unbrominated 2,5-dimethoxybenzoic acid or its aldehyde counterpart (4-bromo-2,5-dimethoxybenzaldehyde) introduces severe synthetic bottlenecks. Unbrominated analogs require downstream halogenation, which in 2,5-dimethoxy systems frequently yields intractable mixtures of 4-bromo and 6-bromo isomers, necessitating resource-intensive chromatographic separations and drastically lowering overall yield [1]. Conversely, utilizing the aldehyde precursor requires an additional oxidation step to access the carboxylate for amide or ester bond formation, extending synthetic routes and exposing sensitive functional groups to harsh oxidizing conditions (e.g., potassium permanganate) [2]. Direct procurement of the regiochemically pure 4-bromo acid ensures immediate readiness for orthogonal functionalization, preserving step economy and batch-to-batch reproducibility.
The presence of the 4-bromo substituent provides a direct, highly reactive site for Suzuki cross-coupling, a feature entirely absent in the baseline 2,5-dimethoxybenzoic acid. In the synthesis of specialized MALDI matrix polymers and nanometer-scale amino acids, 4-bromo-2,5-dimethoxybenzoic acid undergoes Pd-catalyzed coupling with aryl or vinylboronic acids (e.g., using PdCl2(dppf)) to yield extended scaffolds in high yields (typically 76–95%) [1]. Using the unbrominated comparator requires an initial electrophilic bromination that historically yields a mixture of isomers, reducing the effective yield of the desired para-linked intermediate to below 50% and requiring extensive purification.
| Evidence Dimension | Yield of regiochemically pure cross-coupled product |
| Target Compound Data | 76–95% yield in direct Suzuki coupling without pre-functionalization |
| Comparator Or Baseline | 2,5-Dimethoxybenzoic acid (<50% effective yield due to requisite prior bromination and isomer separation) |
| Quantified Difference | >30% absolute increase in target yield and elimination of one synthetic step |
| Conditions | Pd-catalyzed Suzuki cross-coupling (e.g., with vinylboronic acid pinacol ester or aryl boronic acids) |
Procuring the pre-brominated, regiochemically pure acid eliminates the need for hazardous halogenation steps and costly isomer separations, directly accelerating the scale-up of rigid molecular scaffolds.
4-Bromo-2,5-dimethoxybenzoic acid features a free carboxylic acid that is immediately compatible with standard peptide coupling reagents (such as HCTU/collidine or DIC/HOAt) for solid-phase or solution-phase synthesis [1]. When compared to 4-bromo-2,5-dimethoxybenzaldehyde, which requires oxidation prior to amide formation, the pre-formed acid bypasses a step that typically incurs a 12-25% yield loss and risks side reactions [2]. The acid allows for direct incorporation into Fmoc-based SPPS workflows, facilitating the synthesis of decameric molecular rods with high purity.
| Evidence Dimension | Step economy and overall yield for amide bond formation |
| Target Compound Data | 1-step direct coupling (typical coupling efficiencies >90% with HCTU) |
| Comparator Or Baseline | 4-Bromo-2,5-dimethoxybenzaldehyde (requires 2 steps: oxidation via KMnO4 then coupling, ~70-75% overall yield) |
| Quantified Difference | Elimination of oxidation step and ~15-20% improvement in overall amide formation yield |
| Conditions | Standard peptide coupling conditions (HCTU/collidine or DIC/HOAt) vs. KMnO4 oxidation followed by coupling |
For researchers synthesizing peptidomimetics or rigid molecular rods, starting with the carboxylic acid significantly streamlines the workflow and improves overall oligomerization yields.
Historical literature often mischaracterized the bromination products of 2,5-dimethoxy systems, confusing the 4-bromo and 6-bromo isomers due to similar physical properties [1]. Procuring analytically verified 4-bromo-2,5-dimethoxybenzoic acid (CAS 35458-39-0) guarantees the para-relationship between the bromo and carboxylate groups, which is essential for synthesizing linear, rigid molecular rods. Attempting in-house synthesis via direct bromination of 2,5-dimethoxybenzaldehyde followed by oxidation often requires rigorous NMR validation to rule out the 6-bromo impurity, which would introduce a structural 'kink' into any polymerized or oligomerized structure.
| Evidence Dimension | Structural linearity of downstream oligomers/polymers |
| Target Compound Data | 100% para-linkage geometry (180° vector between C1 and C4) |
| Comparator Or Baseline | In-house brominated 2,5-dimethoxybenzoic acid (risk of meta-linkage from 6-bromo impurity) |
| Quantified Difference | Prevention of structural defects (kinks) in rigid rod synthesis |
| Conditions | Polymerization or oligomerization requiring strict linear geometry |
Procurement of the certified 4-bromo isomer eliminates the risk of structural defects in advanced materials, saving extensive analytical validation and rework costs.
Used as the core building block for 'Abc2K' (amino-benzoic acid) monomers. The orthogonal reactivity allows the carboxylic acid to form amide bonds while the 4-bromo group undergoes Suzuki coupling to extend the rigid biphenyl backbone, enabling the precise construction of water-soluble molecular rods [1].
Serves as a precursor for 4-vinyl-2,5-dimethoxybenzoic acid. The bromo group is vinylated, and the resulting monomer is polymerized to create stable, low-background matrices (e.g., P(VDHB)) for mass spectrometry imaging, directly leveraging the compound's cross-coupling compatibility[2].
Utilized as a stable, easily handled intermediate for the synthesis of 2,5-dimethoxy-4-bromophenyl derivatives, including pharmaceutical reference standards and metabolites (such as BDMBA) for toxicology and metabolic pathway analysis [3].